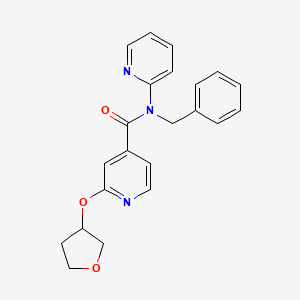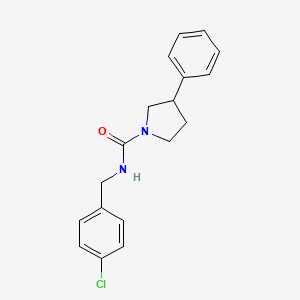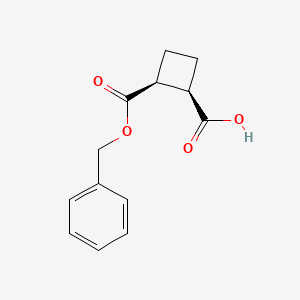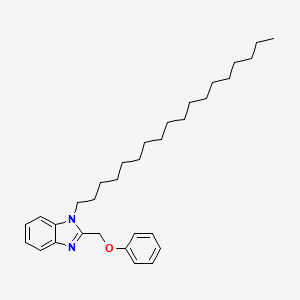![molecular formula C15H16N10 B2398518 N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine CAS No. 2202253-47-0](/img/structure/B2398518.png)
N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and rings, including a purine ring, a triazole ring, and an azetidine ring. The presence of these functional groups suggests that the compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the individual rings, followed by their connection through a series of reactions. The exact synthesis process would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the molecule suggests that it would have a fairly rigid structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the nitrogen atoms in the triazole ring might be involved in reactions with acids or bases, while the double bonds in the purine ring might undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, while its melting and boiling points would be influenced by the strength of the intermolecular forces .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
- Novel N-arylpyrazole-containing enaminones, which include structures related to N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine, were synthesized and demonstrated potential in producing various substituted pyridine derivatives. These compounds exhibited notable cytotoxic effects against human breast and liver carcinoma cell lines, comparable to 5-fluorouracil, and also showed antimicrobial activity (Riyadh, 2011).
Anticonvulsant Activity
- Some derivatives of the compound, specifically 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, showed potent anticonvulsant activity against maximal electroshock-induced seizures in rats. These results suggest potential therapeutic applications for neurological conditions (Kelley et al., 1995).
Antimicrobial and Antihistaminic Activities
- Studies on [1,2,4]triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines, which are structurally related to the compound , revealed their efficacy as antihistamines and in inhibiting eosinophil infiltration. This highlights potential for treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Antimicrobial Evaluation
- Derivatives of the compound, specifically 9H-[1,2,4]Triazolo[4,3-g]purin-5-amine, were synthesized and screened for antibacterial activity. This research indicates the compound's potential in developing new antimicrobial agents (Govori, 2017).
Chemotherapeutic Potential
- Amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine, a related structure, have shown significant activity in biomedical research, particularly in anticancer, antiallergic, and antifungal applications. These findings suggest that the compound could have similar potential in chemotherapeutic applications (Gandikota et al., 2017).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors . These interactions contribute to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in the observed pharmacological effects.
Biochemical Pathways
For instance, they can act as enzyme inhibitors, affecting the function of enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . The inhibition of these enzymes can lead to downstream effects on various biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its distribution, metabolism, and excretion in the body.
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new biological targets .
Propiedades
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-7H-purin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N10/c1-9-20-21-11-3-4-12(22-25(9)11)24-5-10(6-24)23(2)15-13-14(17-7-16-13)18-8-19-15/h3-4,7-8,10H,5-6H2,1-2H3,(H,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHKMGWRCLVRHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=NC5=C4NC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide](/img/structure/B2398435.png)
![2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2398436.png)
![N-1,3-benzodioxol-5-yl-2-[(2-fluorobenzyl)thio]quinazolin-4-amine](/img/structure/B2398439.png)


![tert-butyl 4-(4-{[(4-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2398445.png)



![1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2398451.png)



![2-[(1-Methylpyrazol-3-yl)carbonylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2398456.png)